4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring The oxadiazole ring is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds
Mechanism of Action
- The primary targets of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can vary depending on its specific application. However, it is demonstrated that 1,3,4-oxadiazole hybrids with other pharmacophores have different mechanisms of action by targeting various enzymes and proteins involved in cancer cell proliferation .
Target of Action
Biochemical Analysis
Biochemical Properties
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can affect its long-term impact on cellular function. In in vitro studies, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Furthermore, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form the intermediate ethyl 2-hydrazinylacetate. This intermediate is then cyclized with acetic anhydride to form the oxadiazole ring. The resulting 5-ethyl-1,3,4-oxadiazole is then reacted with piperidine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new pharmacologically active compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its biological activity and pharmacokinetic properties. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites more effectively compared to its methyl or phenyl analogs .
Properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGUDFBYMVFDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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